1-(1-Cyclopropylethyl)-1,4-diazepane
Overview
Description
The compound “1-(1-Cyclopropylethyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms . They are used in a variety of applications, including as building blocks in organic synthesis and as precursors to pharmaceuticals .
Synthesis Analysis
The synthesis of diazepane derivatives can be complex and often involves multiple steps. Unfortunately, without specific information on “1-(1-Cyclopropylethyl)-1,4-diazepane”, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of “1-(1-Cyclopropylethyl)-1,4-diazepane” would likely consist of a seven-membered ring containing two nitrogen atoms and a cyclopropyl group attached to one of the carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “1-(1-Cyclopropylethyl)-1,4-diazepane”, we can predict that it would have properties similar to other diazepane derivatives .Scientific Research Applications
Synthesis Techniques and Applications
Ugi Multicomponent Reaction : A study explored a two-step approach to synthesize diazepane systems, including 1-(1-Cyclopropylethyl)-1,4-diazepane. It involved a Ugi multicomponent reaction followed by intramolecular SN2 reaction. This method achieved high yields and provided a mechanistic explanation for the observed outcomes (Banfi et al., 2007).
Microwave-Assisted Synthesis : Another research found an efficient microwave-assisted synthesis for 1,4-diazepane derivatives. This process rapidly produced 7-substituted-1,4-diazepin-5-ones in good yields, demonstrating a novel method for diazepane synthesis (Wlodarczyk et al., 2007).
Synthesis via Hydrogen Borrowing : A 2023 study reported the synthesis of 1,4-diazacycles, including diazepanes, using diol-diamine coupling with a specific ruthenium(II) catalyst. This method tolerates various amines and alcohols and was applied to synthesize drugs like cyclizine and homochlorcyclizine (Nalikezhathu et al., 2023).
Ring Transformations in Synthesis : Research from 1977 discussed ring-enlargement of uracil dihalocarbene adducts to yield 1,3-diazepine derivatives. This process involves the reduction of adducts, leading to various diazepines, providing insights into the mechanism of formation and transformations (Thiellier et al., 1977).
Synthesis of 1,4-Diazepanes via Domino Process : A 2020 study introduced a method for synthesizing 1,4-diazepanes using simple starting materials. This process involved an aza-Nazarov reagent followed by intramolecular aza-Michael reaction, highlighting an efficient approach to diazepane synthesis (Maiti et al., 2020).
Medicinal Chemistry Applications
1,3-Diazepine in Medicinal Chemistry : A comprehensive review in 2021 highlighted the significance of the 1,3-diazepine moiety in medicinal chemistry. It is present in various biologically active compounds and used in designing drugs with a wide range of biological activities. This review focused on enzyme inhibitors and GPCR ligands incorporating the 1,3-diazepine scaffold (Malki et al., 2021).
Structural and Docking Studies : Another study reported the preparation and X-ray crystallographic characterization of 1,4-diazepine derivatives. Docking studies showed these compounds inhibit the active site of the target protein, indicating potential drug molecule applications (Velusamy et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(1-cyclopropylethyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9(10-3-4-10)12-7-2-5-11-6-8-12/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNORSXUSWZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-1,4-diazepane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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